![molecular formula C9H10O3 B043215 1-(2-Hydroxy-3-methoxyphenyl)ethanone CAS No. 703-98-0](/img/structure/B43215.png)
1-(2-Hydroxy-3-methoxyphenyl)ethanone
Overview
Description
“1-(2-Hydroxy-3-methoxyphenyl)ethanone” is an organic compound with the molecular formula C9H10O3 . It is also known by other names such as Acetophenone, 2’-hydroxy-4’-methoxy-, Paeonal, Paeonol, Peonol, Resacetophenone-4-methyl ether, 2-Hydroxy-4-methoxyacetophenone, 2’-Hydroxy-4’-methoxyacetophenone, and 2-Hydroxy-6-methoxybenzaldehyde .
Molecular Structure Analysis
The molecular structure of “1-(2-Hydroxy-3-methoxyphenyl)ethanone” consists of a phenyl ring substituted with a methoxy group at one position and a hydroxy group at another position. The phenyl ring is also attached to an ethanone group .Scientific Research Applications
Chemical Structure and Properties
“1-(2-Hydroxy-3-methoxyphenyl)ethanone” is also known as Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. It has a molecular formula of C9H10O3 and a molecular weight of 166.1739 . This compound is also available as a 2d Mol file .
Lignin Depolymerization
This compound plays a significant role in the depolymerization of lignin, a natural plant cell-wall polymer. In a study on lignin depolymerization in a water/formic acid system, Ethanone, 1-(4-hydroxy-3-methoxyphenyl) was identified as one of the prominent compounds in the bio-oil produced . The production of aromatic oligomers with various molecular weights was substantially tuned with the reaction temperature .
Synthesis of Bosutinib
Bosutinib, a small molecule that inhibits BCR-ABL and src tyrosine kinases, is utilized for treating chronic myelogenous leukemia . The synthesis of Bosutinib could potentially involve the use of 1-(2-Hydroxy-3-methoxyphenyl)ethanone.
Convenient Four-Step Synthesis
In a study, a convenient four-step synthesis of a compound was carried out, where the desired compound was obtained in a 51% yield as a beige powder . Although the specific role of 1-(2-Hydroxy-3-methoxyphenyl)ethanone in this synthesis is not explicitly mentioned, it’s possible that it could be involved in such multi-step synthesis processes.
Mechanism of Action
Target of Action
1-(2-Hydroxy-3-methoxyphenyl)ethanone, also known as Ethanone, is a chemical compound with the molecular formula C9H10O3 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that the hydroxyl and carbonyl groups are involved in a strong intramolecular resonance-assisted hydrogen bond . This interaction could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
It’s known that the compound can form molecular stacks in a certain direction with a centroid-to-centroid separation . This could potentially affect various biochemical pathways and their downstream effects.
Result of Action
It’s known that the compound has the ability to form strong intramolecular hydrogen bonds , which could potentially influence its molecular and cellular effects.
Action Environment
It’s known that the compound is a solid with a faint odor of vanilla . It’s soluble in hot water, alcohol, benzene, chloroform, DMSO, and DMF . These properties could potentially be influenced by environmental factors.
Future Directions
The compound “1-(2-Hydroxy-3-methoxyphenyl)ethanone” and its related compounds have a wide range of pharmacological properties and are used in the treatment of various conditions such as arthritis, asthma, atherosclerosis, and bowel disease . Future research could focus on further exploring these properties and finding new applications for these compounds.
properties
IUPAC Name |
1-(2-hydroxy-3-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)7-4-3-5-8(12-2)9(7)11/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEOJJIAYZCDPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220574 | |
Record name | Acetophenone, 2-hydroxy-3'-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50220574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-3-methoxyphenyl)ethanone | |
CAS RN |
703-98-0 | |
Record name | 2'-Hydroxy-3'-methoxyacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 703-98-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46634 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetophenone, 2-hydroxy-3'-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50220574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-hydroxy-3-methoxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2'-HYDROXY-3'-METHOXYACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHU0JK94DR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-(2-Hydroxy-3-methoxyphenyl)ethanone in the context of this research?
A: This compound, identified as "Impurity 4" or "O-acetoisovanillone impurity-2" in the study [], is not the primary focus but rather an impurity identified during the synthesis of acetovanillone. Acetovanillone is a crucial starting material for synthesizing iloperidone, an antipsychotic drug. Understanding and characterizing impurities like 1-(2-Hydroxy-3-methoxyphenyl)ethanone is vital for ensuring the quality, safety, and efficacy of the final drug product.
Q2: How was 1-(2-Hydroxy-3-methoxyphenyl)ethanone characterized in this study?
A2: The researchers used a combination of spectroscopic techniques to confirm the structure and identity of this impurity. These techniques included:
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